Cyclopropyl chloroformate boiling point and density data
Cyclopropyl chloroformate boiling point and density data
CAS: 52107-21-8 | Formula: C₄H₅ClO₂ | MW: 120.53 g/mol [1]
Executive Summary
Cyclopropyl chloroformate is a high-value, reactive intermediate used primarily in medicinal chemistry to introduce the cyclopropyl moiety—a privileged pharmacophore known for enhancing metabolic stability and increasing potency through conformational restriction. Unlike its aliphatic homologs (e.g., isopropyl chloroformate), the cyclopropyl variant possesses unique electronic properties due to the strain of the three-membered ring (approx. 27.5 kcal/mol).
This guide provides a comprehensive technical analysis of cyclopropyl chloroformate, focusing on its physicochemical properties, synthesis via the Kulinkovich route, critical handling protocols for moisture sensitivity, and its strategic application in drug development.
Physicochemical Profile
Accurate physical data is essential for reaction stoichiometry and process safety. Due to the high reactivity and relative instability of the cyclopropyl ester linkage, experimental data is often proprietary; however, computational models and homologous series analysis provide robust working values.
Table 1: Key Physical Properties
| Property | Value | Confidence/Method |
| Boiling Point | 121.7 ± 7.0 °C | Predicted (ACD/Labs) [1] |
| Density | 1.31 ± 0.1 g/cm³ | Predicted [1] |
| Refractive Index | 1.43 (Est.) | Based on homologs |
| Flash Point | ~28–30 °C | Extrapolated from propyl chloroformate [2] |
| Appearance | Colorless to light brown liquid | Observational |
| Solubility | Reacts with water; Soluble in DCM, THF, Et₂O | Chemical nature |
Technical Insight: The density of cyclopropyl chloroformate (~1.31 g/cm³) is notably higher than isopropyl chloroformate (1.074 g/cm³). This density anomaly is characteristic of cyclopropyl derivatives, attributed to the efficient packing and high electron density of the strained ring system.
Synthesis & Manufacturing Methodologies
The commercial scarcity of cyclopropyl chloroformate often necessitates in-house preparation. The most robust pathway involves the generation of cyclopropanol followed by phosgenation.
Step 1: Synthesis of Cyclopropanol (Kulinkovich Reaction)
Direct reduction of cyclopropyl ketones is difficult. The Kulinkovich reaction is the industry standard, utilizing ethyl magnesium bromide and titanium(IV) isopropoxide to convert esters into cyclopropanols.
Step 2: Phosgenation
Conversion of the alcohol to the chloroformate requires careful handling to prevent acid-catalyzed ring opening. Triphosgene is preferred over gaseous phosgene for laboratory-scale safety and stoichiometry control.
Diagram 1: Synthesis Workflow
Caption: Two-step synthesis via Kulinkovich cyclopropanation followed by soft phosgenation.
Experimental Protocol (Triphosgene Method):
-
Preparation: Dissolve triphosgene (0.34 eq) in anhydrous DCM at -78°C under Argon.
-
Addition: Add pyridine (1.1 eq) followed by slow addition of cyclopropanol (1.0 eq) in DCM.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Workup: Quench with cold dilute HCl (rapidly to avoid hydrolysis), separate organic layer, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).
Experimental Handling & Storage
Cyclopropyl chloroformate combines the corrosive nature of acyl chlorides with the ring-strain instability of cyclopropanes.
Stability Hazards[4]
-
Hydrolysis: Reacts violently with water to release HCl and CO₂, potentially rupturing sealed containers.
-
Thermal Decomposition: Heating above 50°C can trigger decarboxylation, leading to cyclopropyl chloride or ring-opening to allyl chloride.
Diagram 2: Safety & Storage Logic
Caption: Critical control points for maintaining reagent integrity and operator safety.
Applications in Medicinal Chemistry
The cyclopropyl group is not merely a spacer; it is an active modulator of drug properties.
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are shorter and stronger (approx. 106 kcal/mol) than those in isopropyl groups, making them resistant to cytochrome P450 oxidation [3].
-
Conformational Locking: Introducing a cyclopropyl carbamate (via the chloroformate) restricts the rotation of the N-C bond, potentially locking the molecule in a bioactive conformation.
-
σ-Hole Interactions: The unique electron distribution allows the ring to participate in cation-π interactions within protein binding pockets.
Case Study Relevance: While Tranylcypromine is a classic example of a cyclopropyl amine, modern antiviral and anticancer agents utilize cyclopropyl carbamates (synthesized using cyclopropyl chloroformate) to improve oral bioavailability and half-life compared to their ethyl or isopropyl analogs.
References
-
ChemicalBook. (2024). Cyclopropyl chloroformate - CAS 52107-21-8 Properties. Retrieved from
-
Valsynthese SA. (2025).[1][2][3][4] Chloroformates Product Guide & Safety Data. Retrieved from
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.
- Kulinkovich, O. G., et al. (1989). Reaction of ethyl magnesium bromide with esters in the presence of titanium alkoxides. Zhurnal Organicheskoi Khimii.
-
PubChem. (2025).[1][3] Cyclopropyl chloroformate Compound Summary. Retrieved from
